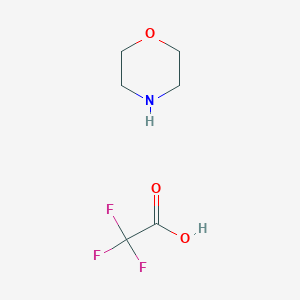

Morpholine, trifluoroacetate

CAS No.: 61330-38-9

Cat. No.: VC16493910

Molecular Formula: C6H10F3NO3

Molecular Weight: 201.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61330-38-9 |

|---|---|

| Molecular Formula | C6H10F3NO3 |

| Molecular Weight | 201.14 g/mol |

| IUPAC Name | morpholine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7) |

| Standard InChI Key | STBUWXYTSVWZIS-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Morpholine trifluoroacetate (CAS 61330-38-9) is an acid-base adduct comprising a morpholine cation and a trifluoroacetate anion. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation when protonated, while the trifluoroacetate anion contributes strong electron-withdrawing properties due to its three fluorine atoms . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.144 g/mol |

| Exact Mass | 201.061 g/mol |

| Topological Polar Surface Area | 58.56 Ų |

| LogP (Partition Coefficient) | 0.568 |

Synonyms for this compound include morpholinium trifluoroacetate, morpholine*TFA, and Morpholin-Trifluoracetat . The Xi hazard designation indicates irritant properties, necessitating cautious handling to avoid respiratory or dermal exposure .

Synthesis and Manufacturing Processes

The synthesis of morpholine trifluoroacetate typically involves the direct reaction of morpholine with trifluoroacetic acid under controlled conditions. A notable example from patent literature demonstrates its in situ formation during the preparation of 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, an intermediate for neurokinin-1 receptor antagonists .

Key Synthetic Steps:

-

Protonation of Morpholine: Morpholine reacts with TFA in a polar aprotic solvent such as dimethylacetamide (DMAc) or isopropyl alcohol (IPA). The exothermic reaction proceeds at temperatures between 0–25°C, yielding the trifluoroacetate salt .

-

Crystallization: The product is isolated via anti-solvent addition (e.g., water) and purified through recrystallization in IPA/water mixtures, achieving >99.9% purity .

Reaction Conditions:

-

Solvent: IPA/water (98:2)

-

Temperature: 20–25°C

-

Yield: 63–65.5% (based on starting alkyne and sodium azide) .

This method avoids high-temperature cyclization steps, enhancing scalability for industrial applications .

Applications in Pharmaceutical Synthesis

Morpholine trifluoroacetate plays a pivotal role in synthesizing substance P antagonists, a class of therapeutics targeting neuropsychiatric and inflammatory disorders. A case study from US Patent 6,051,717 highlights its use in preparing 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine .

Mechanism of Action:

-

Reductive Amination: Morpholine trifluoroacetate acts as a proton donor in the reductive amination of aldehydes with sodium triacetoxyborohydride, enabling efficient C–N bond formation without side reactions .

-

Salt Formation: Stabilizes intermediates via acid-base interactions, improving crystallinity and isolation yields .

Therapeutic Targets:

-

Neurokinin-1 Receptor Antagonism: Modulates emesis, depression, and anxiety pathways .

-

Anti-inflammatory Activity: Suppresses cytokine release in autoimmune diseases .

| Hazard Aspect | Precautionary Measure |

|---|---|

| Skin/Irritation | Wear nitrile gloves and lab coats |

| Inhalation | Use fume hoods; monitor air quality |

| Storage | Store in sealed containers under nitrogen |

Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .

Recent Research and Developments

While the foundational chemistry of morpholine trifluoroacetate is well-established, recent advancements focus on green synthesis approaches. For instance, substituting traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield . Additionally, its role in continuous flow chemistry is being explored to enhance reaction efficiency in API manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume